ATIII Binding Affinity: Pentasaccharide Matches Full-Length Heparin Binding Potency
The synthetic pentasaccharide binds to antithrombin III with a KD of 36 ± 11 nM at ionic strength 0.15, compared to 10 ± 3 nM for a full-length heparin of approximately 26 saccharides containing the identical high-affinity sequence [1]. The difference of approximately 3.6-fold in KD values indicates that the isolated pentasaccharide sequence retains the majority of ATIII-binding affinity present in full-length heparin, confirming that the core pharmacophore resides entirely within this pentasaccharide unit [1]. In contrast, low-affinity heparin lacking the pentasaccharide sequence binds ATIII with a KD of 19 ± 6 μM, representing a ~1000-fold weaker affinity [2].
| Evidence Dimension | ATIII binding affinity (KD) |
|---|---|
| Target Compound Data | 36 ± 11 nM |
| Comparator Or Baseline | Full-length heparin (~26 saccharides): 10 ± 3 nM; Low-affinity heparin: 19 ± 6 μM |
| Quantified Difference | ~3.6-fold weaker vs. full-length heparin; ~530-fold stronger vs. low-affinity heparin |
| Conditions | Ionic strength 0.15; fluorescence titration at pH 7.4; purified human antithrombin III |
Why This Matters
This confirms that B-Pentasaccharide contains the minimal structural unit necessary for high-affinity ATIII binding, making it the appropriate reference standard for assays requiring isolated ATIII-mediated pharmacology without confounding contributions from extended heparin chains.
- [1] Olson ST, Björk I, Sheffer R, Craig PA, Shore JD, Choay J. Role of the antithrombin-binding pentasaccharide in heparin acceleration of antithrombin-proteinase reactions. J Biol Chem. 1992;267(18):12528-12538. View Source
- [2] Streusand VJ, Björk I, Gettins PG, Petitou M, Olson ST. Mechanism of acceleration of antithrombin-proteinase reactions by low affinity heparin. J Biol Chem. 1995;270(16):9043-9051. View Source
